molecular formula C17H36O4Si B037766 Triethoxysilylundecanal CAS No. 116047-42-8

Triethoxysilylundecanal

Cat. No. B037766
M. Wt: 332.5 g/mol
InChI Key: SJJMMZVIBLQHLI-UHFFFAOYSA-N
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Description

Triethoxysilylundecanal is a chemical compound with the formula C17H36O4Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the chemical family of organoethoxysilane .


Synthesis Analysis

Triethoxysilylundecanal is an aldehyde functional trialkoxy silane . Silane coupling agents like Triethoxysilylundecanal have the ability to form a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure .


Molecular Structure Analysis

The molecular formula of Triethoxysilylundecanal is C17H36O4Si . The molecular weight of the compound is 332.56 g/mol .


Chemical Reactions Analysis

Triethoxysilylundecanal, as a silane coupling agent, forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . The organofunctional group alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics, and significantly affects the covalent bond between organic and inorganic materials .


Physical And Chemical Properties Analysis

Triethoxysilylundecanal is a liquid substance . It has a boiling point of 150-155°C at 0.5 mmHg . The density of the compound is 0.930 g/mL , and it has a refractive index of 1.4343 at 20°C .

Scientific Research Applications

Surface Modification and Self-Assembled Monolayers (SAMs)

Specific Scientific Field

Summary

Experimental Procedure

Results

  • The modified surface exhibits altered properties:
    • Potential applications in biosensors, microarrays, and microfluidic devices .

Safety And Hazards

Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .

properties

IUPAC Name

11-triethoxysilylundecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJMMZVIBLQHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467911
Record name 11-triethoxysilylundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Triethoxysilylundecanal

CAS RN

116047-42-8
Record name 11-(Triethoxysilyl)undecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116047-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-triethoxysilylundecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 16.8 g 10-undecenal in 25 ml methylene chloride, crystals of di-μ-chlorodichlorobis(ethylene)-diplatinum (II) were added and the solution heated to 40°-45° C. A solution of 16.4 g triethoxysilane in 25 ml methylene chloride was added dropwise over a period of 90 minutes. After reagent addition was completed, the rection mixture was heated for an additional 30 minutes. The mixture was fractionated and the product, 11-triethoxysilylundecanal (I) was obtained at 65° C. at 0.2 mm Hg at a 30% yield.
Quantity
16.8 g
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorodichlorobis(ethylene)-diplatinum (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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